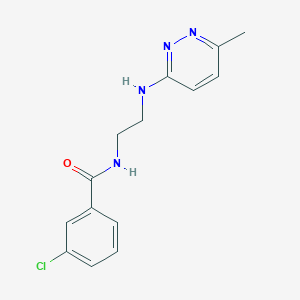
N-(2-bromophenyl)-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds has been explored in various studies. For instance, the synthesis of N-(2-Methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide involved an extensive spectroscopic investigation, including Fourier transform infrared (FTIR) and FT-Raman spectra, to understand the influence of the methyl group on the characteristic frequencies of the amide group . Another study reported the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol through alkylation and nitration, achieving high yields under optimized conditions . Although these studies do not directly describe the synthesis of N-(2-bromophenyl)-2,2-difluoroacetamide, they provide insights into the synthesis of structurally similar compounds, which could be adapted for the target compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been a subject of interest. For example, the dihedral angle between the mean planes of the 4-bromophenyl and 3,4-difluorophenyl rings in 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide was found to be 66.4°, indicating a significant twist between these planes and the acetamide group . This information is relevant to the analysis of this compound, as the presence of bromo and difluoro substituents can similarly affect the molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of bromodifluoroacetate compounds has been demonstrated in the copper-catalyzed N-formylation of amines using ethyl bromodifluoroacetate. This reaction proceeded smoothly with various amines to yield N-formamides in moderate to excellent yields . This suggests that this compound could potentially participate in similar N-formylation reactions due to the presence of the bromodifluoroacetate moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The vibrational characteristics of the compounds, as well as their thermodynamical properties, were determined using ab initio and DFT studies with a 6-311++G(d,p) basis set . The presence of substituents such as methyl groups was found to have a steric influence on the amide group. While specific data on this compound is not provided, the studies cited offer a framework for predicting its properties based on the behavior of similar compounds.
Wissenschaftliche Forschungsanwendungen
Ligand Binding and Structural Studies
2-Aryl-2,2-difluoroacetamides, including compounds related to N-(2-bromophenyl)-2,2-difluoroacetamide, are recognized for their high affinity as ligands for FKBP12, an important protein involved in immunosuppression and other biological processes. Notably, these compounds exhibit rotamase inhibitory activity comparable to other significant ligands. X-ray structural studies reveal that the fluorine atoms in these molecules engage in specific interactions with crucial residues within the protein, such as Phe36 and Tyr26. This interaction resembles a moderate-to-weak hydrogen bond, highlighting the compound's potential for structural and functional insights into protein-ligand interactions (Dubowchik et al., 2001).
Versatility in Derivative Synthesis
The compound this compound and related structures are highly versatile intermediates for synthesizing various derivatives. Studies have shown the successful transformation of related compounds into multiple products through reactions with different nucleophiles. This versatility is essential for creating a diverse range of chemical entities, potentially useful across various scientific and industrial applications. The reactions lead to the formation of substances like 2-(2-amidoacyl)-2,2-difluoroacetic acids, alkyl 2-(2-amidoacyl)-2,2-difluoroacetates, 2-(2-amidoacyl)-2,2-difluoroacetamides, and difluorothiosemicarbazide derivatives, demonstrating the compound's utility as a building block in synthetic chemistry (Boechat et al., 2008).
Catalytic Applications and Arylation Studies
In catalysis and synthesis, this compound derivatives have been utilized in copper-catalyzed arylation processes. These reactions involve the use of simple aryl precursors like aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts, leading to the formation of aromatic amides. The method displays significant tolerance to various electronic natures of aryl groups and has been successfully scaled up, indicating its practical application in synthesizing a wide range of aromatic amides with potential industrial and pharmaceutical relevance (Mkrtchyan et al., 2021).
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c9-5-3-1-2-4-6(5)12-8(13)7(10)11/h1-4,7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHPLQRVWKCGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)

![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)





![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)
![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)
![6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507264.png)
![7-(2-chloro-6-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2507265.png)
![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)
![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2507269.png)